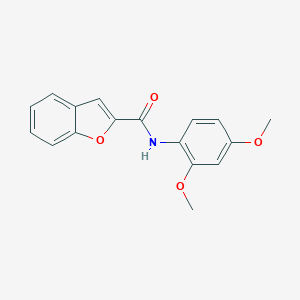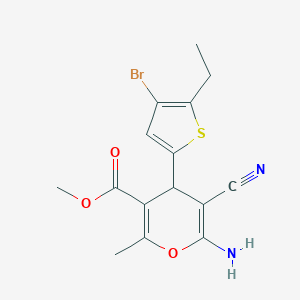![molecular formula C21H23F2NO4S B259061 Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of γ-secretase, which is an important enzyme in the processing of amyloid precursor protein (APP) and Notch. The inhibition of γ-secretase activity has been shown to have potential therapeutic benefits in the treatment of Alzheimer's disease and cancer.
Mecanismo De Acción
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a potent inhibitor of γ-secretase, which is responsible for the cleavage of APP and Notch. The inhibition of γ-secretase activity results in the accumulation of APP and Notch intracellular domains, which can then translocate to the nucleus and modulate gene expression. Inhibition of γ-secretase activity has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on γ-secretase activity, this compound has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its high potency and specificity for γ-secretase. This compound has been shown to be effective in inhibiting γ-secretase activity at low concentrations, which reduces the risk of off-target effects. However, one limitation of using this compound is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for research involving Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more potent and selective γ-secretase inhibitors that can be used in the treatment of Alzheimer's disease. Another area of research is the investigation of the role of Notch signaling in cancer stem cells, which are thought to play a key role in tumor initiation and progression. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
The synthesis of Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, including the reaction of 2,4-difluorophenol with ethyl acetoacetate, followed by the reaction of the resulting product with ethylamine. The final product is obtained by reacting the intermediate with 2-chlorobenzenethiol and ethyl chloroformate. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively used in scientific research to investigate the role of Notch signaling in various biological processes. Notch signaling is a highly conserved pathway that is involved in cell fate determination, differentiation, and proliferation. Aberrant activation of Notch signaling has been implicated in the development of several types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
Fórmula molecular |
C21H23F2NO4S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(2,4-difluorophenoxy)acetyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO4S/c1-3-12-5-7-14-17(9-12)29-20(19(14)21(26)27-4-2)24-18(25)11-28-16-8-6-13(22)10-15(16)23/h6,8,10,12H,3-5,7,9,11H2,1-2H3,(H,24,25) |
Clave InChI |
HBNSTJCNSVMTCS-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)COC3=C(C=C(C=C3)F)F |
SMILES canónico |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)COC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)






![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)
